molecular formula C14H24N2O6 B13901139 8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)

8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)

Cat. No.: B13901139
M. Wt: 316.35 g/mol
InChI Key: UGGLGSYLEYRIMF-UHFFFAOYSA-N
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Description

8-oxa-3-azabicyclo[420]octane;hemi(oxalic acid) is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-3-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often require the use of a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 8-oxa-3-azabicyclo[4.2.0]octane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-oxa-3-azabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism by which 8-oxa-3-azabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s unique geometry allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-oxa-3-azabicyclo[4.2.0]octane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure.

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

8-oxa-3-azabicyclo[4.2.0]octane;oxalic acid

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

UGGLGSYLEYRIMF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CO2.C1CNCC2C1CO2.C(=O)(C(=O)O)O

Origin of Product

United States

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